

"7-methyl-DMT chemical properties"

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Compound of Interest

Compound Name: *N,N-dimethyl-1-(7-methyl-1*H*-indol-3-yl)methanamine*

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An In-Depth Technical Guide to the Chemical Properties of 7-methyl-DMT

Introduction

7-methyl-N,N-dimethyltryptamine (7-methyl-DMT), also known as 7,N,N-trimethyltryptamine (7,N,N-TMT), is a substituted tryptamine derivative.^[1] It is categorized as an analytical reference standard and a tryptamine.^[2] This compound is of interest to researchers in neurology and forensic science due to its activity as a serotonin 5-HT₂ receptor agonist, exhibiting psychoactive properties similar to N,N-dimethyltryptamine (DMT).^{[1][3][4]} In animal studies, 7-methyl-DMT has been shown to produce behavioral responses comparable to psychedelic drugs.^[1] This guide provides a comprehensive overview of its chemical properties, pharmacological profile, relevant experimental protocols, and metabolic pathways, intended for a scientific audience.

Core Chemical and Physical Properties

The fundamental physicochemical properties of 7-methyl-DMT are summarized below. This data is essential for its handling, storage, and application in experimental settings.

Table 1: Compound Identification

Identifier	Value
IUPAC Name	2-(7-methyl-1H-indol-3-yl)-N,N-dimethylethanamine [1]
Formal Name	N,N,7-trimethyl-1H-indole-3-ethanamine [2]
Common Synonyms	7-methyl-N,N-Dimethyltryptamine, 7-TMT, 7,N,N-TMT, 7,N,N-Triethyltryptamine [2]
CAS Number	65882-39-5 [1] [2]
Molecular Formula	C ₁₃ H ₁₈ N ₂ [2]
Molecular Weight	202.3 g/mol [2] [3]
SMILES	CN(C)CCC1=CNC2=C(C)C=CC=C12 [2]
InChI Key	PQSFTUCFMWBTK-UHFFFAOYSA-N [1] [2]

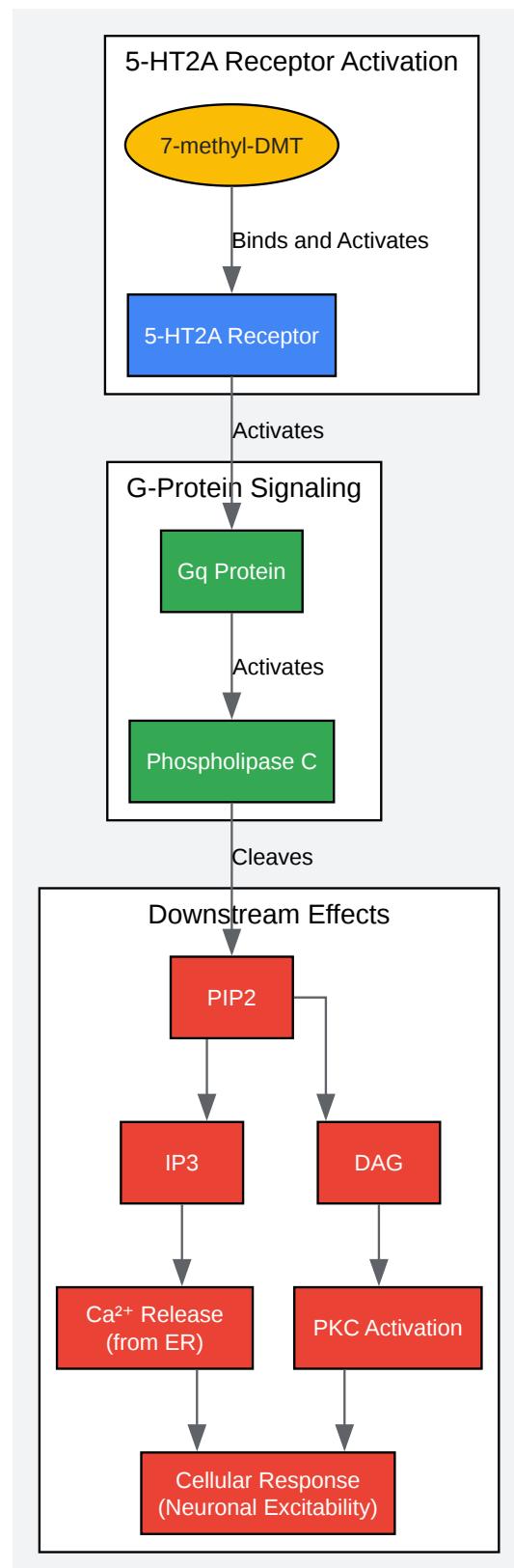
Table 2: Physical and Chemical Data

Property	Value/Description
Physical Form	A solid [2]
Purity	≥98% [2]
Solubility	DMSO: ≥10 mg/ml (Soluble); Ethanol: 1-10 mg/ml (Sparingly soluble) [2]
Storage	-20°C [2]
Stability	≥ 5 years (when stored at -20°C) [2]

Pharmacology and Receptor Interactions

7-methyl-DMT's primary mechanism of action is its agonist activity at serotonin 5-HT₂ receptors.[\[1\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#) This interaction is believed to be the basis for its hallucinogenic effects.[\[6\]](#) While specific binding affinities (K_i values) for 7-methyl-DMT are not detailed in the provided literature, its pharmacological profile can be inferred from studies on analogous compounds.

- 5-HT2 Receptor Agonism: 7-methyl-DMT is a known 5-HT2 receptor agonist.[\[4\]](#) Activation of the 5-HT2A receptor subtype, a G-protein coupled receptor (GPCR), initiates a downstream signaling cascade involving the Gq protein, leading to the activation of phospholipase C (PLC).[\[7\]](#)
- Serotonin Reuptake: The compound weakly inhibits the reuptake of serotonin, with minimal effects on dopamine or noradrenaline reuptake.[\[1\]](#)
- Structure-Activity Relationship (SAR): Animal studies indicate that while 7-methyl-DMT and its 5-methoxy derivative (5-MeO-7-TMT) produce psychedelic-like responses, larger 7-position substituents like ethyl or bromo abolish these effects, despite the derivatives having a higher affinity for the 5-HT2 receptor in vitro.[\[1\]](#)



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Caption: 5-HT2A receptor signaling pathway initiated by 7-methyl-DMT.

Experimental Protocols

Detailed experimental methodologies are crucial for the replication and validation of scientific findings. The following sections outline protocols for the synthesis and analysis of 7-methyl-DMT, based on established methods for tryptamine derivatives.

Synthesis Protocols

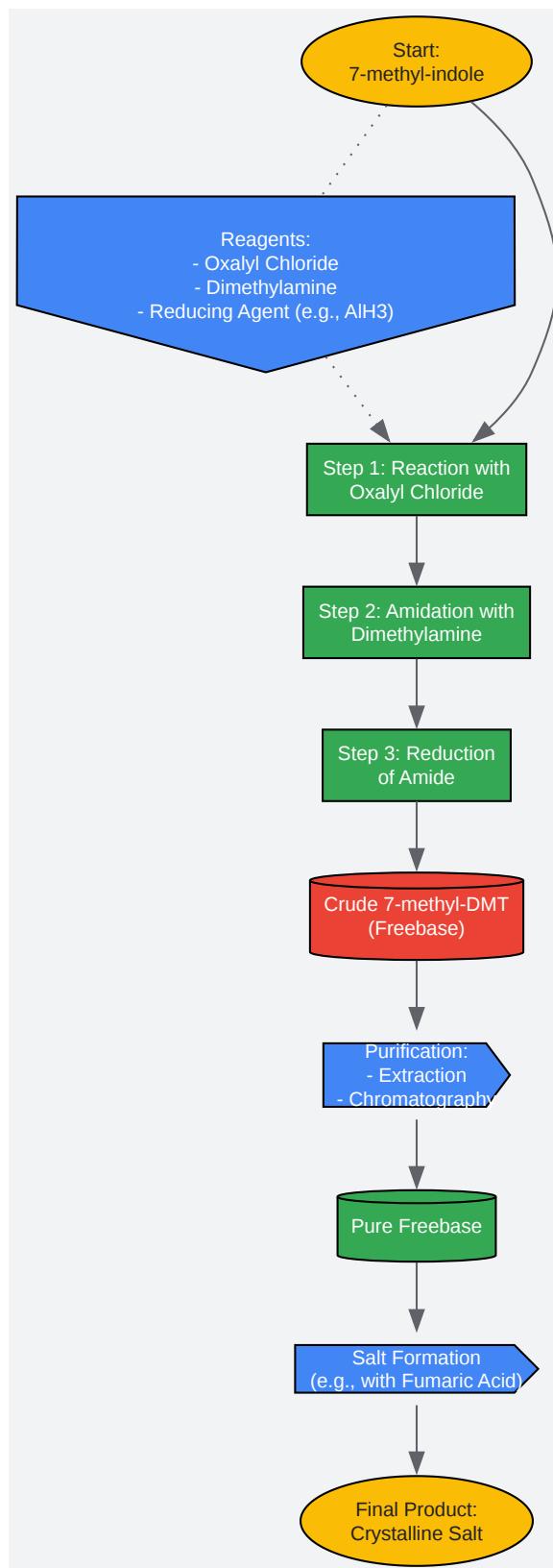
The synthesis of tryptamines like 7-methyl-DMT can be achieved through several established routes.

4.1.1 Fischer Indole Synthesis (Continuous Flow Method) A continuous flow synthesis for DMT analogues has been described, offering advantages in safety, scalability, and purity.[8][9]

- Objective: To synthesize N,N-dimethyltryptamine analogues.[8]
- Reagents: Phenylhydrazine derivative, appropriate ketone or aldehyde, sulfuric acid (5% m/v), water, ethyl acetate.[8]
- Methodology:
 - Prepare a solution of the phenylhydrazine and the corresponding aldehyde/ketone in a suitable solvent (e.g., water/co-solvent).[8]
 - Prepare a separate solution of the acid catalyst (e.g., 5% sulfuric acid).[8]
 - Pump both solutions into a heated flow reactor using syringe pumps. The reaction is optimized for temperature and residence time (e.g., 140°C for 10 minutes).[8]
 - The output from the reactor is directed to a continuous liquid-liquid extraction unit (e.g., Zaiput) for in-line purification with an immiscible solvent like ethyl acetate.[10]
 - The organic phase containing the freebase product is collected. The solvent is evaporated to yield the pure product.[10]
 - For long-term stability, the freebase can be converted to a salt (e.g., fumarate) via a batch procedure.[8]

4.1.2 Reductive Amination This method is commonly used for the N,N-dimethylation of tryptamine.[11]

- Objective: To synthesize DMT from tryptamine.[11]
- Reagents: Tryptamine, aqueous formaldehyde, acetic acid, sodium cyanoborohydride.[11]
- Methodology:
 - Dissolve tryptamine in a suitable solvent.
 - Add aqueous formaldehyde and acetic acid to the solution.
 - Introduce the reducing agent, sodium cyanoborohydride, to the mixture.[11]
 - The reaction proceeds to form N,N-dimethyltryptamine.
 - Monitor the reaction for the formation of byproducts such as N-methyltryptamine (NMT) and various tetrahydro- β -carboline (THBC) derivatives.[11]
 - Purify the final product using standard chromatographic techniques.

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Caption: General workflow for synthesis and purification of 7-methyl-DMT.

Analytical Characterization Protocols

4.2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is used to elucidate the molecular structure.

- Objective: To confirm the chemical structure and purity of the synthesized compound.
- Instrumentation: Bruker Avance III HD Nanobay spectrometer (or equivalent).[12]
- Methodology:
 - Dissolve the sample in a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) containing an internal standard like TMS.[12]
 - Acquire ^1H NMR and ^{13}C NMR spectra at appropriate frequencies (e.g., 400 MHz for ^1H , 100.6 MHz for ^{13}C).[12]
 - Process the spectra to determine chemical shifts (δ) in ppm and coupling constants (J) in Hz.[12] For DMT, characteristic ^1H NMR signals include a singlet for the $\text{N}(\text{CH}_3)_2$ protons around 2.39 ppm and signals for the ethyl chain and indole ring protons.[13]
 - Utilize 2D NMR techniques (e.g., COSY, HSQC) for unambiguous signal assignment.[12]

4.2.2 Mass Spectrometry (MS) MS is used to determine the molecular weight and fragmentation pattern.

- Objective: To confirm the molecular weight and identify the compound and potential impurities.
- Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS), such as an Agilent 1100 Series MS with electrospray ionization.[12]
- Methodology:
 - Prepare a dilute solution of the sample in a volatile solvent.
 - Inject the sample into the GC, which separates the components of the mixture.

- The separated components enter the mass spectrometer, where they are ionized (e.g., by electron impact, 70 eV).[12]
- The mass analyzer separates the ions based on their mass-to-charge ratio (m/z).
- The resulting mass spectrum is compared to reference spectra in databases for positive identification.[2]

4.2.3 Radioligand Binding Assay This assay is used to determine the binding affinity of a compound for a specific receptor.

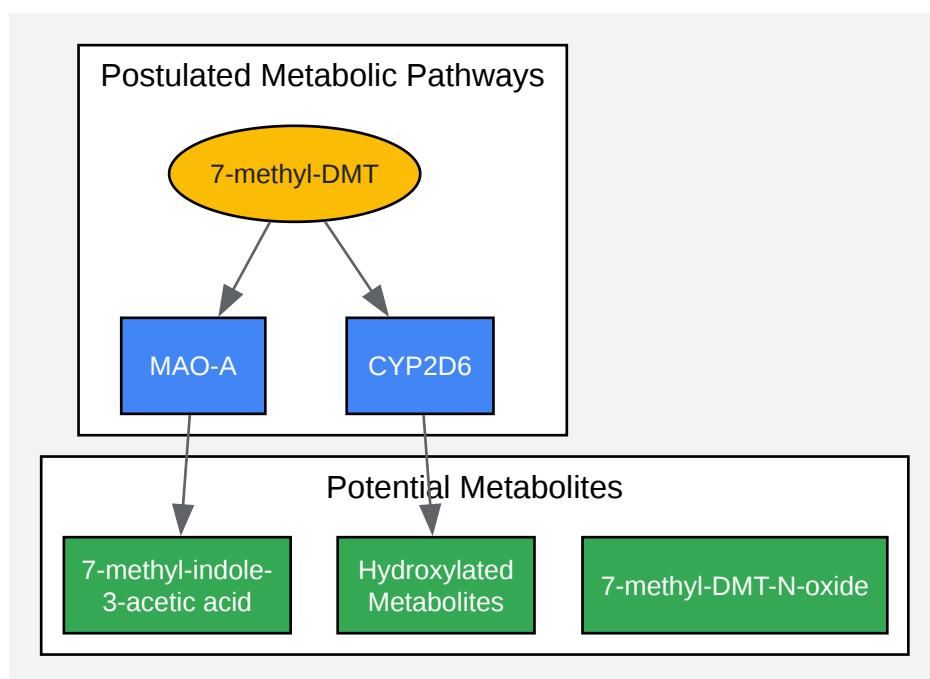
- Objective: To determine the inhibition constant (K_i) of 7-methyl-DMT for 5-HT₂ receptors.[14]
- Materials: Cell membranes expressing the target receptor (e.g., 5-HT_{2a}), a high-affinity radioligand (e.g., [³H]ketanserin), test compound (7-methyl-DMT), and binding buffers.[14]
- Methodology:
 - Incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the test compound.[14]
 - Allow the reaction to reach equilibrium.
 - Separate the bound and free radioligand via rapid filtration.
 - Quantify the radioactivity of the bound ligand on the filters using liquid scintillation counting.
 - Plot the percentage of inhibition against the log concentration of the test compound to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of specific radioligand binding).
 - Calculate the K_i value from the IC₅₀ using the Cheng-Prusoff equation.[14]

Metabolism

While specific metabolic studies on 7-methyl-DMT are scarce, its metabolic fate is likely to follow that of its parent compound, DMT. The primary routes of DMT metabolism are oxidative

deamination by monoamine oxidase (MAO) and oxidation by cytochrome P450 (CYP) enzymes.[15][16]

- MAO-A Pathway: The principal metabolic pathway for DMT involves monoamine oxidase A (MAO-A), which converts it to indole-3-acetic acid (IAA).[15][16] This pathway also metabolizes tryptamine and N-methyltryptamine.[17]
- CYP450 Pathway: Recent in vitro studies have shown that DMT is rapidly metabolized by the CYP2D6 enzyme, leading to mono-, di-, and tri-oxygenated metabolites, likely through hydroxylation of the indole core.[16] Potential metabolites could include 6-OH-DMT or 7-OH-DMT.[16][18]
- Other Metabolites: Other identified metabolites of DMT include DMT-N-oxide (DMT-NO), which is the second most abundant metabolite, and N-methyltryptamine (NMT).[15][17]



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Caption: Postulated metabolic pathways for 7-methyl-DMT based on DMT metabolism.

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